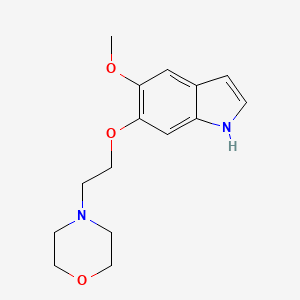
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring attached to an indole moiety through an ether linkage
Métodos De Preparación
The synthesis of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and morpholine.
Ether Formation: The 5-methoxyindole undergoes an etherification reaction with an appropriate ethylating agent to form the intermediate 2-(5-methoxy-1H-indol-6-yloxy)ethanol.
Morpholine Attachment: The intermediate is then reacted with morpholine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or morpholine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparación Con Compuestos Similares
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can be compared with similar compounds such as:
5-Methoxy-N,N-diisopropyltryptamine: Both compounds contain the 5-methoxyindole structure, but differ in their side chains and overall structure.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features a 5-methoxyindole moiety but has a different functional group attached.
Melatonin: A naturally occurring compound with a similar indole structure, but with distinct biological functions.
The uniqueness of this compound lies in its specific combination of the indole and morpholine structures, which may confer unique properties and applications.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
4-[2-[(5-methoxy-1H-indol-6-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-10-12-2-3-16-13(12)11-15(14)20-9-6-17-4-7-19-8-5-17/h2-3,10-11,16H,4-9H2,1H3 |
Clave InChI |
HRAHTERDTSGKPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
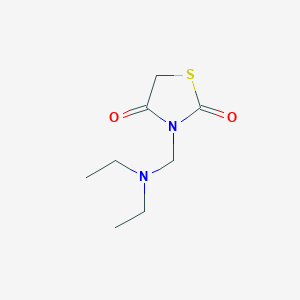
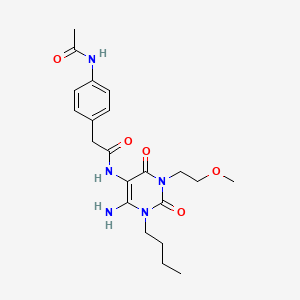
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
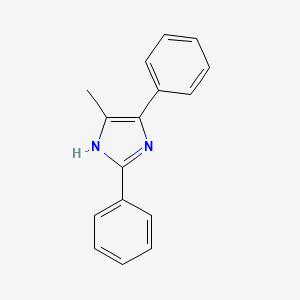
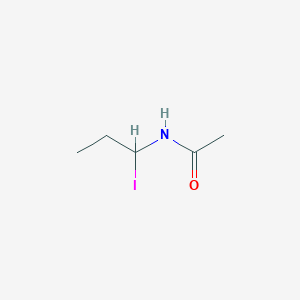
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)



![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
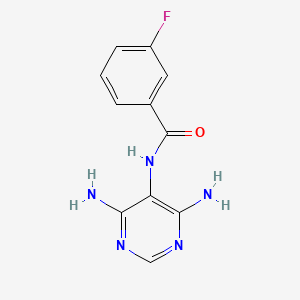

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
